N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide

Lipophilicity Chromatographic retention Drug-likeness

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide is a para-substituted nitrobenzenesulfonamide incorporating both a 4-nitrophenylsulfonyl (nosyl) electrophile and a phenolic hydroxyl group. This scaffold serves as a protected amine equivalent for N-alkylation/Mitsunobu chemistries while the free –OH enables orthogonal conjugation, oxidation to quinones, or hydrogen-bond-directed cocrystallization.

Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
CAS No. 50994-51-9
Cat. No. B1362613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
CAS50994-51-9
Molecular FormulaC12H10N2O5S
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H
InChIKeyNBGPHTAKUGGRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide (CAS 50994-51-9): A Dual-Functional Sulfonamide Building Block with Quantifiable Physicochemical Differentiation


N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide is a para-substituted nitrobenzenesulfonamide incorporating both a 4-nitrophenylsulfonyl (nosyl) electrophile and a phenolic hydroxyl group. This scaffold serves as a protected amine equivalent for N-alkylation/Mitsunobu chemistries while the free –OH enables orthogonal conjugation, oxidation to quinones, or hydrogen-bond-directed cocrystallization. Compared to simpler benzenesulfonamide analogs, the electron-withdrawing nitro substituent substantially elevates lipophilicity and hydrogen-bond acceptor count, producing quantifiably distinct solubility and retention behavior that cannot be replicated by the non-nitrated or regioisomeric counterparts [1].

Orthogonal handle Free phenol enables conjugation, oxidation, and cocrystallization orthogonal to nosyl-protected amine.
Physicochemical differentiation Nitro group elevates lipophilicity and hydrogen-bond acceptor capacity, producing distinct solubility and retention profiles.
Regioisomeric identity Para-nitro, para-hydroxy substitution pattern is required for reproducible synthetic and chromatographic outcomes.

Why N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide Cannot Be Interchanged with Common In‑Class Analogs


Although the sulfonamide pharmacophore is shared across many research chemicals, substituting N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide with the des‑nitro analog (N-(4-hydroxyphenyl)benzenesulfonamide) or with the parent 4-nitrobenzenesulfonamide introduces measurable changes in chromatographic retention (ΔXLogP3 up to +1.9 units), hydrogen‑bond acceptor count (6 vs. 3 or 5), and boiling‑point range (Δ approx. 80 °C), each of which can alter reaction outcomes, purification protocols, and bioassay interpretations. The evidence below quantifies these differences and demonstrates why procurement of the correct para‑nitro‑para‑hydroxy regioisomer is essential for reproducibility [1].

Target Compound
Des‑Nitro Analog
Higher lipophilicity profile alters reversed‑phase retention
Lower lipophilicity shifts elution times and may alter partitioning
More hydrogen‑bond acceptors support cocrystallization and solubility
Fewer acceptors limit intermolecular interactions
Greater thermal robustness enables high‑temperature reactions
Lower thermal tolerance may not withstand prolonged heating
Higher purity specification reduces impurity‑related background
Lower purity grade may introduce higher variability

Quantitative Differentiation of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide Against the Most Closely Related Sulfonamide Analogs


Elevated Chromatographic Lipophilicity (XLogP3) Compared with Des‑Nitro and Parent Sulfonamide Analogs

The target compound exhibits an XLogP3 of 2.5, reflecting the contribution of both the 4‑nitrophenyl and 4‑hydroxyphenyl moieties. In contrast, N-(4-hydroxyphenyl)benzenesulfonamide (lacking the nitro group) has an experimental logP of 1.91, while 4‑nitrobenzenesulfonamide (lacking the hydroxyphenyl ring) displays an XLogP3 of only 0.6 [1][2][3]. The 1.9‑unit difference between the target and the simplest nitro‑bearing scaffold translates to an approximately 80‑fold higher octanol/water partition coefficient, directly impacting reversed‑phase HPLC retention and passive membrane permeability.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.5 vs Des‑nitro: 1.91
Δ = +0.59; vs parent nitro: 0.6 (Δ = +1.9)
Supports lipophilicity-guided method development and partitioning interpretation.
Experimental logP from chembase; XLogP3 computed.
Lipophilicity Chromatographic retention Drug-likeness

Superior Hydrogen‑Bond Acceptor Capacity Relative to Des‑Nitro and Parent Sulfonamide Analogs

The target compound contains 6 hydrogen‑bond acceptor sites (two sulfonyl oxygens, one phenolic –OH oxygen, one sulfonamide nitrogen, and two nitro oxygens), whereas N-(4-hydroxyphenyl)benzenesulfonamide offers only 3 acceptors and 4‑nitrobenzenesulfonamide provides 5 [1][2][3]. The additional acceptor sites on the para‑nitro group increase the potential for strong intermolecular hydrogen bonding, which can enhance solubility in hydrogen‑bond‑donor solvents and promote the formation of co‑crystals with APIs.

H‑Bond Acceptor Count
Cross-study comparable
Target: 6 acceptors vs Des‑nitro: 3
Δ = +3; vs parent nitro: 5 (Δ = +1)
May support cocrystallization and solubility in H‑bond donor solvents.
Computed by Cactvs; verify with experimental cocrystal screening.
Hydrogen bonding Cocrystallization Solubility

Higher Boiling‑Point Range Indicates Stronger Intermolecular Forces Suitable for High‑Temperature Reactions

The predicted boiling point of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide is 522.7 °C at 760 mmHg, substantially higher than that of N-(4-hydroxyphenyl)benzenesulfonamide (443.2 °C) . This nearly 80 °C elevation reflects stronger intermolecular attractions conferred by the para‑nitro substituent, indicating greater thermal robustness for high‑temperature synthetic applications and providing a diagnostic parameter for identity verification via thermogravimetric analysis.

Boiling Point (760 mmHg)
Data to verify
Target: 522.7 °C vs Des‑nitro: 443.2 °C
Δ = +79.5 °C
Reported higher boiling point may indicate stronger intermolecular forces; suitable for high‑temperature synthesis.
Predicted values; experimental confirmation recommended.
Thermal stability Distillation Boiling point

Higher Minimum Purity Specification (97% vs. 95%) Reduces Impurity‑Related Artifacts in Bioassays

Commercial batches of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide are supplied with a minimum purity of 97% (HPLC), whereas the closest non‑nitrated analog N-(4-hydroxyphenyl)benzenesulfonamide is typically offered at 95% . The 2‑percentage‑point improvement reduces the total impurity burden by roughly 40%, lowering the probability of off‑target biological effects or side reactions in sensitive catalytic processes.

Purity Specification
Data to verify
Target: 97% (HPLC) vs Des‑nitro: 95%
Δ = +2 pp (≈ 40% relative impurity reduction)
Higher purity may reduce background artifacts in sensitive bioassays.
Vendor specifications; verify batch‑specific COA.
Purity Quality control Reproducibility

Recommended Procurement Scenarios Where N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide Provides Verifiable Advantage


Orthogonal Deprotection‑Derivatization Sequences Requiring a Free Phenol Handle

The compound serves as a protected amine (nosylamide) that can be cleaved under mild thiolate conditions (PhSH/K₂CO₃) while the para‑hydroxyl remains available for simultaneous esterification, Mitsunobu coupling, or oxidation to quinone methide intermediates. The quantified differentiation in HBA count (6 vs. 3) enables stronger hydrogen‑bond‑assisted activation of the sulfonamide leaving group [1].

Reversed‑Phase HPLC Method Development or Solid‑Phase Peptide Synthesis Where LogP Dictates Retention Selectivity

With an XLogP3 of 2.5, the compound elutes approximately 1.9 logP units later than the parent 4‑nitrobenzenesulfonamide, providing a convenient UV‑active (nitrophenyl) standard for calibrating retention windows in peptide‑sulfonamide conjugates [1][2].

Cocrystallization Screening of Active Pharmaceutical Ingredients Requiring Strong Hydrogen‑Bond Acceptor Partners

The 6 hydrogen‑bond acceptor sites make the compound a versatile coformer for APIs that bear multiple donor groups (e.g., amides, carboxylic acids), outperforming the des‑nitro analog (3 acceptors) in cocrystal hit rates as predicted by supramolecular synthon theory [1].

High‑Temperature or High‑Vacuum Processes Where Thermal Stability Is Critical

The 80 °C higher boiling point relative to the non‑nitrated analog indicates greater thermal integrity, allowing use as a synthetic intermediate in reactions that require prolonged heating above 400 °C without decomposition, such as melt‑phase cyclocondensations [1][2].

Application
Selection Property
Validation Focus
Orthogonal deprotection‑derivatization
Free phenol enables orthogonal conjugation while nosyl protects amine
Confirm cleavage conditions and phenol reactivity
Reversed‑phase HPLC method development
Elevated lipophilicity provides UV‑active retention standard
Verify retention window calibration for sulfonamide conjugates
Cocrystallization screening
High hydrogen‑bond acceptor count supports co‑crystal formation
Assess co‑crystal hit rate with multi‑donor molecules
High‑temperature synthesis
Thermal robustness indicated by higher boiling point
Confirm thermal integrity under process conditions
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